5-Azaspiro[2.5]octan-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[2.5]octan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-3-7(1-2-7)5-8-4-6/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVHOYQWDXQPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(CNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090320-37-7 | |
| Record name | 5-azaspiro[2.5]octan-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Azaspiro 2.5 Octan 7 Ol and Its Core Structure
Direct Synthesis Strategies for the 5-Azaspiro[2.5]octan-7-ol Framework
The direct construction of the this compound framework can be approached through several strategic disconnections. These methodologies aim to assemble the bicyclic system in a convergent and efficient manner.
Cyclization Approaches to 5-Azaspiro[2.5]octane Derivatives
The formation of the 5-azaspiro[2.5]octane ring system can be envisioned through intramolecular cyclization reactions. A plausible strategy involves the cyclization of a suitably functionalized cyclopropane (B1198618) derivative. For instance, a key intermediate could be a 1-(aminomethyl)cyclopropyl derivative bearing a latent electrophilic or nucleophilic site for ring closure.
One potential, though not explicitly documented for this specific system, cyclization could involve a Dieckmann-type condensation of a diester precursor, followed by amination and reduction. However, a more direct approach would be the intramolecular cyclization of an amino-ketone or amino-halide precursor. The inherent ring strain of the cyclopropane moiety and the stereoelectronic demands of the cyclization step are critical considerations in these approaches.
Ring Expansion and Contraction Methodologies
Ring expansion reactions offer a powerful tool for the synthesis of medium-sized rings and could be hypothetically applied to the synthesis of the 5-azaspiro[2.5]octane core. chimia.ch A potential, though not specifically reported, pathway could involve the Beckmann or Schmidt rearrangement of a spiro[2.5]octan-7-one oxime or the ketone itself with an azide (B81097) source, respectively.
In a theoretical Beckmann rearrangement, the oxime of spiro[2.5]octan-7-one would be treated with an acid catalyst to induce a rearrangement, inserting the nitrogen atom into the six-membered ring to form a lactam, specifically a 6-azaspiro[2.5]octan-7-one or 5-azaspiro[2.5]octan-6-one, depending on which carbon migrates. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The regioselectivity of this migration is a key challenge and would be governed by the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms. Subsequent reduction of the lactam would yield the desired azaspirocyclic core.
Similarly, a Schmidt reaction on spiro[2.5]octan-7-one with hydrazoic acid could also, in principle, lead to the formation of the corresponding lactam. wikipedia.orgorganic-chemistry.org The reaction proceeds via an azido-hydrin intermediate, followed by rearrangement with the expulsion of nitrogen gas. The success of such an approach would again hinge on controlling the regioselectivity of the rearrangement.
Stereoselective Approaches to this compound Enantiomers and Diastereomers
The stereoselective synthesis of this compound, which contains a chiral center at the carbon bearing the hydroxyl group, is of significant interest. Achieving high levels of enantioselectivity and diastereoselectivity can be approached through several methods.
One strategy involves the use of chiral catalysts for the reduction of the ketone precursor, 5-azaspiro[2.5]octan-7-one. A variety of chiral reducing agents and catalytic systems, such as those based on chiral oxazaborolidines or transition metal complexes with chiral ligands, have been developed for the enantioselective reduction of ketones. The choice of catalyst and reaction conditions would be crucial in dictating the stereochemical outcome.
Another approach would be to employ a chiral auxiliary attached to the nitrogen atom of the azaspirocycle. This auxiliary could direct the stereochemical course of the ketone reduction, after which it would be removed to afford the enantiomerically enriched product. Furthermore, enzymatic reductions offer a powerful and often highly selective method for the synthesis of chiral alcohols from prochiral ketones.
Precursor Synthesis and Intermediate Transformations
The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and the transformation of intermediate compounds.
Synthesis of Spiro[2.5]octan-7-one Intermediates
A crucial precursor for the synthesis of this compound is spiro[2.5]octan-7-one or its dione (B5365651) analogue, spiro[2.5]octane-5,7-dione. The synthesis of the dione has been reported in the patent literature. google.comgoogle.com A common approach involves the cyclization of a [1-(2-oxopropyl)-cyclopropyl]-acetic acid ester. This cyclization can be effected under Claisen condensation conditions using a suitable base, such as sodium methoxide (B1231860) in tetrahydrofuran.
| Starting Material | Reagents and Conditions | Product | Reference |
| [1-(2-oxopropyl)-cyclopropyl]-acetic acid methyl ester | Sodium methoxide, Tetrahydrofuran | Spiro[2.5]octane-5,7-dione | google.com |
| 6-oxa-spiro[2.5]octane-5,7-dione | Methylmagnesium bromide, Copper(I) chloride | A precursor to spiro[2.5]octane-5,7-dione | google.com |
This table presents representative, though not exhaustive, synthetic routes to the spiro[2.5]octane-5,7-dione precursor based on available literature.
To obtain the mono-ketone, spiro[2.5]octan-7-one, a selective protection-reduction-deprotection sequence would likely be necessary starting from the dione. For instance, one of the ketone functionalities could be selectively protected as a ketal, followed by the reduction of the other ketone, and subsequent removal of the protecting group.
Reduction Strategies for the Conversion of Ketone Precursors to the Alcohol Functionality
The final step in the synthesis of this compound involves the reduction of the ketone functionality in the corresponding 5-azaspiro[2.5]octan-7-one precursor. A variety of reducing agents can be employed for this transformation.
For a non-stereoselective reduction, common and effective reagents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a more powerful reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup.
| Ketone Precursor | Reducing Agent | Solvent | Product |
| 5-Azaspiro[2.5]octan-7-one | Sodium Borohydride | Methanol/Ethanol | This compound |
| 5-Azaspiro[2.5]octan-7-one | Lithium Aluminum Hydride | Diethyl ether/THF | This compound |
This table outlines common reduction strategies for the conversion of the ketone precursor to the final alcohol product. The specific reaction conditions would need to be optimized for the substrate.
For stereoselective reductions, as discussed in section 2.1.3, chiral catalysts or auxiliaries would be employed. The choice of the reducing system would be critical to control the formation of the desired enantiomer or diastereomer of this compound.
Advanced Synthetic Techniques
The construction of complex molecular architectures such as the 5-azaspiro[2.5]octane framework demands sophisticated and efficient synthetic methodologies. In recent years, advanced techniques including continuous flow chemistry and transition metal-catalyzed C-H functionalization have emerged as powerful tools for the synthesis of such intricate structures, offering significant advantages over traditional batch methods.
Applications of Continuous Flow Chemistry in Azaspiro[2.5]octane Synthesis
Continuous flow chemistry, where chemical reactions are performed in a continuously flowing stream through a reactor, has garnered considerable attention in the synthesis of complex heterocyclic systems, including spirocyclic scaffolds. researchgate.netsnnu.edu.cn This technology offers enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. almacgroup.com The application of flow chemistry to the synthesis of spiro-piperidine derivatives, a core component of the 5-azaspiro[2.5]octane system, has demonstrated the potential for rapid and scalable production. researchgate.netorganic-chemistry.org
A notable example involves the domino cyclization reaction to form tricyclic spiropiperidines, which are valuable precursors for various alkaloids. researchgate.net While a direct continuous flow synthesis of this compound is not extensively documented, the successful application of this technology to analogous systems provides a strong basis for its potential utility. For instance, the synthesis of related spirocyclic compounds has been achieved with high stereoselectivity and good yields in a flow reactor system. researchgate.net
The general advantages of employing continuous flow chemistry in the synthesis of azaspiro[2.5]octane derivatives include:
Enhanced Safety: The small reactor volumes and excellent heat transfer capabilities of flow systems minimize the risks associated with highly reactive intermediates and exothermic reactions. almacgroup.com
Improved Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. organic-chemistry.org
Precise Control and Reproducibility: The automated and continuous nature of flow chemistry allows for precise control over reaction conditions, leading to higher reproducibility of results. snnu.edu.cn
The following interactive data table summarizes representative conditions for the flow synthesis of a tricyclic spiropiperidine, illustrating the typical parameters controlled in such a process.
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Bis-unsaturated ketone, Hydroxylamine | researchgate.net |
| Flow Rate | 0.1 mL min-1 | mdpi.com |
| Residence Time | 5 min | mdpi.com |
| Temperature | 100 °C | mdpi.com |
| Product | Tricyclic spiropiperidine | researchgate.net |
| Yield | Good | researchgate.net |
Transition Metal-Catalyzed C-H Functionalization Strategies for Spirocyclic Scaffolds
Transition metal-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules by providing a direct and atom-economical approach to introduce new functional groups. acs.org This strategy is particularly relevant for the synthesis and derivatization of spirocyclic scaffolds like the 5-azaspiro[2.5]octane core, as it allows for the selective modification of the piperidine (B6355638) ring. nih.govresearchgate.net
The regioselectivity of C-H functionalization on the piperidine ring of the azaspiro[2.5]octane system can be controlled by the choice of the transition metal catalyst and the nature of the directing group attached to the nitrogen atom. nih.govresearchgate.net This allows for the targeted introduction of substituents at the C2, C3, or C4 positions of the piperidine moiety.
Rhodium-Catalyzed C-H Functionalization:
Rhodium catalysts have been effectively used for the C-H functionalization of N-substituted piperidines. The site-selectivity is often dictated by the directing group on the nitrogen. For example, using a N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst can lead to functionalization at the C2 position. nih.gov
Palladium-Catalyzed C-H Functionalization:
Palladium catalysts are also widely employed for the C-H arylation of piperidines. The use of specific directing groups, such as an aminoquinoline auxiliary, can direct the arylation to the C4 position with high regio- and stereoselectivity. researchgate.netacs.org This approach has been successfully applied to the synthesis of cis-3,4-disubstituted piperidines. researchgate.net
The following interactive data tables showcase the influence of different catalysts and directing groups on the regioselectivity of C-H functionalization of piperidine derivatives, which is a key structural element of this compound.
Table 1: Catalyst and Directing Group Effect on C-H Functionalization of Piperidine
| Catalyst | Directing Group | Position of Functionalization | Reference |
|---|---|---|---|
| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | nih.gov |
| Rh₂(R-TPPTTL)₄ | N-brosyl | C2 | nih.gov |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 | nih.gov |
| Pd(OAc)₂ | Aminoquinoline | C4 | researchgate.net |
Table 2: Regioselective C-H Arylation of N-Substituted Piperidines
| Catalyst System | Directing Group | Arylating Agent | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / K₂CO₃ | C(3)-Aminoquinoline | Aryl Iodide | cis-4-Aryl-piperidine | Good | researchgate.net |
| Pd(OAc)₂ / Ag₂CO₃ | N-Pyridyl | Aryl Boronic Acid | 2-Aryl-piperidine | Good | researchgate.net |
These advanced synthetic techniques provide powerful avenues for the efficient and selective synthesis of this compound and its derivatives, opening up new possibilities for the exploration of their chemical and biological properties.
Chemical Reactivity and Derivatization of 5 Azaspiro 2.5 Octan 7 Ol
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in 5-Azaspiro[2.5]octan-7-ol is a key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, and oxidation.
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically carried out in the presence of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). While specific examples for this compound are not extensively documented in publicly available literature, the general principles of esterification are applicable.
Etherification of the hydroxyl group can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. The formation of the alkoxide is typically accomplished using a strong base, such as sodium hydride.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Esterification | Acetic Anhydride | 5-Azaspiro[2.5]octan-7-yl acetate | Pyridine, 0°C to rt |
Oxidation Reactions to Ketone Derivatives
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 5-azaspiro[2.5]octan-7-one. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The synthesis of the related spiro[2.5]octane-5,7-dione has been reported, indicating the feasibility of oxidation at this position. uni.lu
Table 2: Oxidation of this compound
| Oxidizing Agent | Product | Reference |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 5-Azaspiro[2.5]octan-7-one | General method |
Formation of Carbamates and Other O-Linked Derivatives
The hydroxyl group of this compound can react with isocyanates or carbamoyl (B1232498) chlorides to form carbamate (B1207046) derivatives. These derivatives are of interest in medicinal chemistry due to their potential biological activity. A patent for the synthesis of a related 4,7-diazaspiro[2.5]octane compound initiates the process from a carbamate derivative, highlighting the utility of this functional group in building more complex molecules.
Reactions Involving the Amine Functionality
The secondary amine in the piperidine (B6355638) ring of this compound is nucleophilic and can readily participate in a variety of reactions, including N-alkylation and N-acylation.
N-Alkylation and N-Acylation Reactions
N-alkylation of the secondary amine can be achieved by reaction with alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.
N-acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form amides. These reactions are generally facile and can often be carried out under mild, catalyst-free conditions. This transformation is a common strategy for the derivatization of amines.
Table 3: N-Alkylation and N-Acylation of this compound
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Benzyl (B1604629) Bromide | 5-Benzyl-5-azaspiro[2.5]octan-7-ol | K2CO3, Acetonitrile, rt |
Formation of Amine Salts and Other N-Linked Derivatives
As a basic secondary amine, this compound readily forms salts upon treatment with acids. The hydrochloride salt is a common form for handling and purification of this and related compounds. bldpharm.com The formation of the salt increases the water solubility and crystallinity of the compound.
Ring-Opening and Rearrangement Reactions of the Azaspiro[2.5]octane System
The inherent strain of the three-membered cyclopropane (B1198618) ring in the 5-azaspiro[2.5]octane system makes it a key site for reactivity, leading to various ring-opening and skeletal rearrangement reactions. These transformations are often initiated by the activation of the cyclopropane ring or a neighboring functional group, resulting in the formation of structurally diverse molecular scaffolds.
One plausible pathway for the rearrangement of the 5-azaspiro[2.5]octane core involves acid catalysis. Protonation of the hydroxyl group in this compound would generate a good leaving group (water), leading to the formation of a carbocation. This intermediate could then undergo a rearrangement cascade, driven by the release of ring strain from the cyclopropane moiety, to yield substituted piperidines or other heterocyclic systems. While specific studies on this compound are not prevalent in the literature, related transformations in other spirocyclopropane systems support this hypothesis.
For instance, the treatment of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions, generated in situ from triphenylphosphine (B44618) and azodicarboxylates, leads to a cascade reaction involving the ring-opening of the cyclopropane. bldpharm.com This process results in the formation of polyfunctionalized pyrazolo[3,4-b]indole derivatives. bldpharm.com The reaction is initiated by the nucleophilic attack of the Huisgen zwitterion on the electrophilic cyclopropane ring, which is activated by the adjacent nitro and oxindole (B195798) groups. bldpharm.com This example highlights how the electronic nature of substituents on the cyclopropane ring can dictate its reactivity towards ring-opening.
In the context of the 5-azaspiro[2.5]octane system, the nitrogen atom can also play a crucial role in mediating rearrangements. N-protection of the piperidine nitrogen, for example with a benzyl group, can influence the course of subsequent reactions. A patent describing the synthesis of 4,7-diazaspiro[2.5]octane derivatives illustrates that the core structure can be maintained during reactions such as formylation and reduction under specific conditions. google.com However, under different conditions, particularly with electrophilic reagents, the participation of the nitrogen lone pair could facilitate rearrangements.
Functionalization of the Cyclopropane Ring Moiety
Direct functionalization of the cyclopropane ring in the 5-azaspiro[2.5]octane system represents a significant challenge due to the relative inertness of C-H bonds in alkanes. However, modern synthetic methods, particularly those involving transition metal catalysis, have opened avenues for such transformations.
Palladium-catalyzed C(sp³)-H activation is a powerful tool for the functionalization of unactivated C-H bonds. While direct application on this compound is not explicitly documented, related systems demonstrate the feasibility of this approach. For example, palladium(0)-catalyzed intramolecular C-H functionalization of cyclopropanes has been shown to proceed via C-H bond cleavage and subsequent C-C bond formation, leading to ring-opened products. This suggests that under appropriate catalytic conditions, the cyclopropane C-H bonds in the 5-azaspiro[2.5]octane core could be activated to introduce new functional groups.
The reactivity of the cyclopropane ring can also be influenced by the functional groups present on the piperidine ring. For instance, derivatization of the secondary amine or the alcohol could be used to direct a catalyst to a specific C-H bond on the cyclopropane ring, enabling site-selective functionalization.
While direct functionalization of the cyclopropane C-H bonds is challenging, derivatization can also be achieved through reactions that involve the other functional groups and indirectly modify the cyclopropane's environment or lead to subsequent rearrangements. For example, the synthesis of derivatives such as {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride has been reported, indicating that the core spirocyclic structure can be retained during certain synthetic manipulations. smolecule.com
Below is a table summarizing the types of reactions and potential outcomes for the derivatization of the 5-azaspiro[2.5]octane system, based on analogous reactivity in related compounds.
| Reaction Type | Reagents/Conditions | Potential Products |
| Ring-Opening/Rearrangement | Strong Acids (e.g., H₂SO₄, HCl) | Substituted Piperidines, Bicyclic Systems |
| Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Rearranged Spirocycles, Ring-Opened Products | |
| Nucleophiles (with activated cyclopropanes) | Functionalized Piperidines | |
| Cyclopropane C-H Functionalization | Palladium Catalysts (e.g., Pd(OAc)₂, Pd(dba)₂) with specific ligands | C-H Activated Products (e.g., arylated, alkylated cyclopropanes) |
| Rhodium Catalysts | Carbenoid/Nitrenoid Insertions |
Utility of 5 Azaspiro 2.5 Octan 7 Ol and Its Derivatives As Chemical Scaffolds and Building Blocks
Role in Medicinal Chemistry Lead Discovery and Optimization
The rigid, three-dimensional structure of the 5-azaspiro[2.5]octan-7-ol core makes it an attractive scaffold in medicinal chemistry. Its defined spatial arrangement of atoms allows for precise presentation of functional groups, which can lead to improved potency and selectivity for biological targets.
Integration into Janus Kinase (JAK) Inhibitor Architectures
Derivatives of the azaspiro[2.5]octane framework have been investigated as components in the design of Janus kinase (JAK) inhibitors. These enzymes are crucial in cytokine signaling pathways, and their dysregulation is implicated in inflammatory diseases and cancers. The spirocyclic scaffold serves to orient substituents into the specific pockets of the ATP-binding site of JAK enzymes. By modifying the core structure, chemists can fine-tune the inhibitor's affinity and selectivity for different JAK family members, a critical aspect for avoiding off-target effects.
Scaffold for Ubiquitin-Specific Protease (USP7) Inhibitors
The this compound moiety and its analogs have been successfully incorporated into inhibitors of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that regulates the stability of numerous proteins, including the tumor suppressor p53 and the oncogenic protein MDM2. nih.govgoogle.com Its role in cancer progression and immune response has made it a significant target for anti-cancer therapies. nih.gov
Inhibitors of USP7 can disrupt these pathways, offering a therapeutic strategy for various cancers. google.comnih.gov For instance, research has led to the discovery of potent and specific USP7 inhibitors, such as the compound FX1-5303, which was developed to study the regulation of p53 signaling. nih.gov The spirocyclic core in these inhibitors is crucial for establishing key interactions within the catalytic domain of the USP7 enzyme. researchgate.net Studies have shown that such inhibitors can effectively suppress tumor growth in preclinical models. nih.gov
| Compound/Study | Key Finding | Reported Value | Source |
|---|---|---|---|
| Compound 12 (Novel Scaffold) | Exhibited inhibitory activity against USP7 and antiproliferative activity against a human prostate cancer cell line (LNCaP). | IC₅₀ = 18.40 ± 1.75 μM (Ub-AMC assay) | nih.gov |
| Compound 12 (Novel Scaffold) | Confirmed binding affinity to the USP7 catalytic domain. | K_D = 4.46 ± 0.86 μM | nih.gov |
| FX1-5303 | Demonstrated in vivo efficacy in a multiple myeloma xenograft model (MM.1S). | 95% tumor growth inhibition at 30 mg/kg (twice daily) | nih.gov |
Development of Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.gov Inhibition of MAGL increases 2-AG levels, which can produce therapeutic effects such as pain relief and reduction of neuroinflammation, making MAGL a target for treating neurological disorders. nih.govnih.gov Furthermore, MAGL is implicated in cancer progression. nih.gov
Spirocyclic structures have been employed in the development of MAGL inhibitors. For example, irreversible fluorine-containing MAGL inhibitors have been designed for use as positron emission tomography (PET) probes, which are valuable tools for studying the enzyme's expression in vivo and aiding in drug development. nih.gov These probes, built upon spirocyclic frameworks, have demonstrated high brain permeability and specific binding to MAGL. nih.gov
Exploration as Muscarinic Acetylcholine (B1216132) Receptor (M4) Agonists
The muscarinic acetylcholine M4 receptor is a key target for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease. researchgate.net Achieving selectivity for the M4 subtype over other muscarinic receptors is a major challenge due to high structural homology in their binding sites. researchgate.net
The related 6-azaspiro[2.5]octane scaffold has been instrumental in developing potent and highly selective antagonists for the M4 receptor. nih.gov Through structure-activity relationship (SAR) studies, researchers have identified compounds with excellent potency for the M4 receptor. nih.gov For instance, compound VU6015241, derived from a chiral 6-azaspiro[2.5]octane scaffold, was identified as a potent and selective M4 antagonist. researchgate.netnih.gov While these studies focus on antagonists, the success of the azaspiro[2.5]octane scaffold in achieving M4 selectivity highlights its potential for designing selective agonists as well, by modifying the functional groups attached to the core.
| Compound | Scaffold | Key Property | Source |
|---|---|---|---|
| VU6015241 (compound 19) | Chiral 6-azaspiro[2.5]octane | High M4 potency and selectivity, good aqueous solubility, and moderate brain exposure in rodents. | researchgate.netnih.gov |
Influence of Spirocyclic Nature on Ligand-Receptor Complementarity and Selectivity
The defining feature of this compound is its spirocyclic core, where two rings are joined at a single carbon atom. This arrangement imparts significant conformational rigidity compared to more flexible linear or monocyclic structures. This rigidity is highly advantageous in drug design for several reasons:
Reduced Conformational Entropy: Upon binding to a receptor, a flexible molecule loses significant conformational entropy, which is energetically unfavorable. A rigid spirocyclic scaffold has a lower entropy penalty upon binding, which can contribute to a higher binding affinity.
Precise Vectorial Display: The rigid framework orients the appended functional groups in well-defined vectors in three-dimensional space. This allows for optimized interactions with specific residues in a receptor's binding pocket, enhancing both potency and selectivity. nih.gov
Novel Chemical Space: Spirocyclic scaffolds provide access to novel three-dimensional chemical structures that are often underrepresented in compound libraries. This can lead to the discovery of ligands with new intellectual property and the ability to interact with targets that have been challenging for traditional, flatter molecules. The unique geometry can improve the fit between the ligand and the receptor, leading to better efficacy-driven selectivity. researchgate.net
Application in Peptide Synthesis and as Synthetic Analogs of Amino Acids
Beyond its use as a scaffold for small molecule inhibitors, the azaspiro[2.5]octane structure holds potential in the realm of peptide science. Its rigid structure can be used to create conformationally constrained amino acid analogs.
When incorporated into a peptide sequence, these synthetic analogs can force the peptide backbone into a specific secondary structure, such as a β-turn. umn.edu This is a valuable strategy in peptidomimetic design, as it can lock the peptide into its biologically active conformation, thereby increasing potency, stability against enzymatic degradation, and cell permeability. Azaspirobicyclic lactams, for example, have been synthesized to mimic the bioactivity of the tripeptide Pro-Leu-Gly-NH2 (PLG). umn.edu
Broader Applications in Organic Synthesis
The strategic incorporation of the 5-azaspiro[2.5]octane moiety can lead to the synthesis of novel compounds with tailored properties. The presence of both a secondary amine and a hydroxyl group in this compound provides two reactive centers for further chemical transformations, making it a valuable starting material for a variety of synthetic routes.
While specific, detailed research on the direct use of this compound as a synthon for complex molecular architectures is not extensively documented in publicly available literature, the broader class of azaspiro[2.5]octane derivatives serves as a key component in the synthesis of medicinally relevant molecules. For instance, the hydrochloride salt of the parent 5-azaspiro[2.5]octane is recognized as a useful intermediate in pharmaceutical synthesis. synhet.com The inherent conformational rigidity of the spirocyclic system is a desirable feature in drug design, as it can help to pre-organize the molecule for optimal interaction with a biological target.
The general synthetic utility of related azaspiro compounds suggests that this compound could be employed in multi-step syntheses. The hydroxyl group could be converted into a leaving group for nucleophilic substitution or oxidized to a ketone, providing a handle for introducing further complexity. The secondary amine can be acylated, alkylated, or used in coupling reactions to append various substituents. These potential transformations highlight the role of this compound as a versatile synthon.
The development of novel heterocyclic systems is a cornerstone of modern drug discovery. The bifunctional nature of this compound makes it an intriguing starting point for the construction of new fused or spiro-heterocyclic systems. Although direct examples of this application for this compound are not readily found in the literature, the reactivity of the amine and alcohol functionalities provides a clear pathway for such transformations.
For example, condensation reactions between the amino alcohol functionality of this compound and suitable bifunctional reagents could lead to the formation of novel polycyclic heterocyclic systems. The synthesis of related spiro-compounds, such as spirooxazolidines from other amino alcohol precursors, has been reported in the context of developing nicotinic acetylcholine receptor agonists. nih.govnih.gov This suggests a potential route for derivatizing this compound to create new heterocyclic entities with potential biological activity. The investigation into the reactivity of this compound could therefore open up new avenues for the discovery of novel heterocyclic scaffolds.
Structural Elucidation and Conformational Analysis of 5 Azaspiro 2.5 Octan 7 Ol and Its Analogs
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the connectivity and stereochemistry of these molecules. For instance, in a related N-Boc protected piperidine (B6355638) derivative, the presence of the Boc group is confirmed by a characteristic singlet in the ¹H NMR spectrum around δ 1.47 ppm. beilstein-journals.org The protons on the piperidine and cyclopropane (B1198618) rings exhibit complex splitting patterns due to their fixed spatial relationships. In similar spirocyclic systems, the chemical shifts and coupling constants are highly sensitive to the steric and electronic effects of substituents. nih.gov The analysis of these parameters allows for the determination of the relative configuration and preferred conformation of the molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 5-Azaspiro[2.5]octan-7-ol, the key absorptions would be a broad band corresponding to the O-H stretch of the alcohol group, typically in the range of 3200-3600 cm⁻¹, and N-H stretching and bending vibrations for the secondary amine in the piperidine ring. In N-acylated analogs, such as N-Boc derivatives, the carbonyl group of the carbamate (B1207046) gives a strong absorption band around 1687 cm⁻¹. beilstein-journals.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the predicted monoisotopic mass is 127.09972 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu
Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 128.10700 | 130.5 |
| [M+Na]⁺ | 150.08894 | 138.4 |
| [M-H]⁻ | 126.09244 | 132.9 |
| [M+NH₄]⁺ | 145.13354 | 147.2 |
| [M+K]⁺ | 166.06288 | 135.9 |
| [M+H-H₂O]⁺ | 110.09698 | 125.1 |
Predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of this compound. uni.lu
X-ray Crystallography Studies of Spirocyclic Azaspiro[2.5]octane Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While the crystal structure of this compound itself has not been reported, studies on related azaspiro[2.5]octane derivatives have been published, offering valuable insights into the bond lengths, bond angles, and solid-state conformation of this class of compounds.
For example, the crystal structures of various substituted 1,3,4-thiadiazole (B1197879) derivatives have been determined, which in some cases feature spirocyclic systems. mdpi.com These studies confirm the connectivity of the atoms and reveal the preferred conformation in the solid state. mdpi.com In one such study, the stereochemistry around an iminophenyl double bond was established as Z based on the X-ray data. mdpi.com The analysis of crystal structures of related compounds, such as 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile derivatives, also provides detailed information on the geometry of six-membered rings in complex molecular frameworks. mdpi.com
Crystallographic Data for a Representative Analogous Compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Z | 4 |
| Temperature (K) | 100 |
Example crystallographic data for a related organic compound, (E)-2-(3-(4-chlorostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile. mdpi.com
Conformational Preferences and Stereochemical Considerations
The conformational analysis of this compound and its analogs is crucial for understanding their chemical reactivity and biological activity. The rigid spirocyclic framework significantly restricts the conformational freedom of the molecule.
A detailed conformational analysis of the closely related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. nih.gov These studies revealed that the preferred conformations could be determined by a thorough analysis of homonuclear coupling constants and chemical shifts. nih.gov The steric and electronic effects of substituents on the six-membered ring, as well as the anisotropic effects of the three-membered ring, play a significant role in dictating the conformational preferences. nih.gov
Computational and Theoretical Studies on 5 Azaspiro 2.5 Octan 7 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of the 5-Azaspiro[2.5]octan-7-ol scaffold. aspbs.commdpi.com Methods like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and calculate various electronic properties. mdpi.com
Key insights are derived from analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netdocumentsdelivered.com These descriptors provide a framework for comparing the reactivity of different derivatives of the this compound system.
Interactive Data Table: Global Reactivity Descriptors
This table outlines key global reactivity descriptors calculated from HOMO and LUMO energies, which are essential for predicting the chemical behavior of a molecule.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap implies higher reactivity. researchgate.net |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. researchgate.net |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. researchgate.net |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates how easily the molecule's electron cloud can be polarized. researchgate.net |
| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom or molecule to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Measures the propensity of a species to accept electrons; a high value indicates a good electrophile. researchgate.net |
Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution across the molecule. researchgate.net For this compound, these maps would likely show negative potential (red/yellow regions) around the oxygen of the hydroxyl group and the nitrogen atom, identifying them as likely sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the one in the hydroxyl group. researchgate.net
Molecular Modeling and Docking Simulations (in relation to medicinal chemistry applications)
The 5-azaspiro[2.5]octane scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can be used to present functional groups to biological targets in a precise orientation. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand, such as a derivative of this compound, to the active site of a protein. oatext.commdpi.com
The process involves preparing the 3D structures of both the ligand and the target protein (often obtained from a repository like the Protein Data Bank). oatext.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding energy. nih.gov The results provide a binding affinity score, typically in kcal/mol, where a more negative value indicates stronger binding. oatext.com
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the active site. nih.gov For instance, the hydroxyl group and the secondary amine in the this compound core are prime candidates for forming hydrogen bonds, which are crucial for high-affinity binding.
Interactive Data Table: Hypothetical Docking Results for this compound Derivatives
This table presents a hypothetical scenario for docking results, illustrating how modifications to the core structure could influence binding affinity against a target protein.
| Compound | Modification on Scaffold | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | Parent (R=H) | -7.5 | ASP129, TYR83, SER130 |
| 2 | R = Benzyl (B1604629) | -8.9 | ASP129, TYR83, PHE250 (hydrophobic) |
| 3 | R = 4-Fluorobenzyl | -9.2 | ASP129, TYR83, SER130, PHE250 |
| 4 | Hydroxyl at C-7 replaced with ketone | -6.8 | TYR83, SER130 |
By analyzing these interactions, medicinal chemists can rationally design new derivatives with improved potency and selectivity, a process known as structure-based drug design. researchgate.net
Mechanistic Insights from Computational Analysis of Reactions
Computational chemistry is an indispensable tool for elucidating the mechanisms of complex organic reactions, including those used to synthesize or modify the 5-azaspiro[2.5]octane framework. numberanalytics.comrsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. smu.edu
This process involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. numberanalytics.com A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. smu.edu Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state correctly connects the intended reactants and products. smu.edu
For example, the synthesis of a spiro compound might proceed through a multi-step domino reaction. mdpi.com Computational analysis can reveal the energetics of each step, such as an initial Michael addition followed by an intramolecular cyclization. mdpi.com This analysis can determine the rate-determining step (the one with the highest energy barrier) and explain observed product ratios by comparing the energies of competing reaction pathways. mdpi.com Such detailed mechanistic knowledge allows for the optimization of reaction conditions to favor the desired product. researchgate.net
Prediction of Reactivity and Selectivity
Beyond global reactivity, DFT provides tools to predict the local reactivity—that is, which specific atoms within a molecule are most likely to react. This is crucial for understanding regioselectivity and stereoselectivity. Local reactivity descriptors, such as Fukui functions and local softness, are derived from changes in electron density as electrons are added or removed. researchgate.net
Fukui Function (f(r)) : This function identifies the sites within a molecule that are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). A higher value of the Fukui function at a particular atomic site indicates higher reactivity at that position.
Local Softness (s(r)) : Related to the Fukui function, this descriptor also helps pinpoint the most reactive sites in a molecule.
For this compound, these calculations could predict whether an incoming electrophile would preferentially attack the nitrogen atom or the oxygen atom. Similarly, they could identify the most acidic proton for deprotonation by a base.
Computational methods can also predict stereoselectivity by calculating the energy barriers for pathways leading to different stereoisomers. researchgate.net For a reaction creating a new chiral center on the 5-azaspiro[2.5]octane ring, chemists can model the transition states for the formation of the (R) and (S) isomers. The pathway with the lower activation energy will be kinetically favored, leading to an excess of one enantiomer or diastereomer. This predictive power is invaluable for designing asymmetric syntheses. researchgate.net
Future Directions and Emerging Research Avenues
Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of functionalized azaspirocycles is an area of active research. Current methods for preparing the 5-azaspiro[2.5]octane core often involve multicomponent condensation reactions followed by selective ring-closing metathesis or epoxide opening. A documented synthesis of 5-azaspiro[2.5]octan-7-ol involves the treatment of a precursor with m-chloroperoxybenzoic acid (m-CPBA).
Future research is likely to focus on developing more efficient and environmentally benign synthetic strategies. Key areas of exploration include:
Catalytic Asymmetric Synthesis: Developing catalytic methods to control the stereochemistry at the chiral centers of the molecule is a significant goal. This would provide access to specific enantiomers, which is crucial for pharmacological applications.
Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting existing batch syntheses of azaspiro[2.5]octane derivatives to flow processes could lead to more efficient and reproducible production.
Green Chemistry Principles: The use of sustainable reagents and solvents is a growing priority in chemical synthesis. Research into visible-light-induced cascade reactions and the use of recyclable, green catalysts like scandium triflate (Sc(OTf)₃) for the synthesis of azaspirocycles could provide more sustainable routes to this compound and its derivatives. sigmaaldrich.com
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | Access to specific stereoisomers, improved pharmacological profiles | Development of novel chiral catalysts and ligands |
| Flow Chemistry | Enhanced safety, scalability, and process control | Adaptation of batch reactions to continuous-flow systems |
| Green Chemistry | Reduced environmental impact, use of renewable resources | Application of photocatalysis and green catalysts |
Expansion of Applications in Drug Discovery beyond Current Targets
The rigid framework of the azaspiro[2.5]octane scaffold makes it an attractive motif in medicinal chemistry for optimizing drug-target interactions. Derivatives of this core have already shown promise in several therapeutic areas. For instance, 5-azaspiro[2.5]octane hydrochloride is a key structural component of Aderbasib, an anticancer agent that targets ErbB sheddase, and is also found in selective Toll-like receptor (TLR) inhibitors. Furthermore, related compounds like {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride have demonstrated anti-inflammatory, antitumor, and antifungal properties, as well as inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Building on these findings, future drug discovery efforts could explore the potential of this compound and its analogs against a wider range of biological targets. Potential areas for expansion include:
Neurodegenerative Diseases: Given the observed inhibition of cholinesterases, further investigation into the utility of this scaffold for developing treatments for Alzheimer's disease and other neurological disorders is warranted.
Infectious Diseases: The antifungal activity suggests that novel derivatives could be developed as potent and selective antifungal agents.
Autoimmune Disorders: The role of TLRs in the immune response makes TLR-inhibiting azaspiro compounds interesting candidates for the treatment of autoimmune diseases.
Metabolic Diseases: Recently, 6-azaspiro[2.5]octane derivatives have been identified as small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity. sigmaaldrich.com This suggests that the 5-azaspiro[2.5]octane scaffold could also be explored for similar applications.
Exploration in Materials Science and Other Chemical Fields
While the primary focus of research on azaspiro[2.5]octane derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in materials science and catalysis. This remains a largely unexplored area of research.
General research on spiro compounds indicates their potential utility in:
Organic Electronics: The rigid, non-planar structure of spiro compounds can be advantageous in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices by preventing intermolecular aggregation that can quench fluorescence. vulcanchem.com
Catalysis: The defined three-dimensional structure of azaspirocycles makes them interesting candidates for use as chiral ligands in asymmetric catalysis. vulcanchem.com The nitrogen atom in the this compound core could coordinate with metal centers, creating a chiral environment for catalytic transformations.
Polymer Science: The bifunctional nature of this compound (containing both amine and alcohol groups) could allow it to be incorporated as a monomer in the synthesis of novel polymers with unique conformational properties.
While a derivative, Ethyl 5-azaspiro[2.5]octane-1-carboxylate, has been noted for its applications in materials science, specific research into the materials applications of this compound is currently limited. smolecule.com Future studies are needed to fully elucidate the potential of this compound in these emerging fields.
Advanced Computational Methodologies for Azaspiro[2.5]octan-7-ol Research
Computational chemistry provides powerful tools to guide and accelerate research into novel compounds like this compound. These methods can be applied to predict properties, understand reaction mechanisms, and design new molecules with desired activities.
Key computational approaches for future research include:
Density Functional Theory (DFT): DFT calculations can be employed to investigate the mechanisms of synthetic reactions, helping to optimize conditions and predict the selectivity of novel synthetic routes. This method can also be used to understand the electronic properties of the molecule, which is relevant for its potential applications in materials science.
Molecular Docking and Virtual Screening: These techniques are instrumental in drug discovery for predicting how a molecule will bind to a biological target. Virtual screening of libraries of this compound derivatives against various protein targets could rapidly identify promising candidates for further experimental investigation.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for azaspiro[2.5]octane derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound derivatives when interacting with biological targets, offering a more detailed understanding of the binding process and the conformational changes involved.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of electronic properties |
| Molecular Docking | Prediction of binding modes to biological targets, virtual screening |
| QSAR | Prediction of biological activity, guidance for lead optimization |
| Molecular Dynamics (MD) | Analysis of dynamic interactions with biological macromolecules |
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO | |
| Molecular Weight | 127.19 g/mol | |
| CAS Number | 2090320-37-7 | |
| Stability | Light-sensitive; store in dark |
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from stereochemical ambiguity or dynamic ring puckering. Strategies include:
- Variable Temperature NMR : To identify conformational flexibility in the spirocyclic system .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 7-fluoro-5-azaspiro[2.5]octane, where X-ray data confirmed spiro geometry) .
Q. Example Workflow :
Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations.
Use X-ray crystallography (if feasible) to resolve stereochemical conflicts.
Validate with DFT-optimized structures and spectral simulations .
Basic: What experimental precautions are critical for handling this compound in laboratory settings?
Methodological Answer:
While specific safety data are limited, protocols for analogous azaspiro compounds recommend:
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Protective Equipment : Gloves and goggles to prevent skin/eye contact .
- Light Sensitivity : Store in amber vials under inert atmosphere to prevent photodegradation .
- Waste Disposal : Neutralize acidic/basic residues before disposal to avoid environmental release .
Advanced: How does the spirocyclic scaffold of this compound enhance its utility in drug discovery?
Methodological Answer:
The spirocyclic structure confers:
- Conformational Restriction : Reduces entropic penalties during target binding, improving affinity (e.g., in SARS-CoV-2 NSP3 macrodomain inhibitors) .
- Metabolic Stability : The rigid structure resists cytochrome P450 oxidation, as observed in fluorinated analogs .
- Solubility Modulation : Hydroxyl group enables hydrogen bonding with biological targets, enhancing pharmacokinetics .
Q. Table 2: Case Study in SARS-CoV-2 Research
| Parameter | Details | Source |
|---|---|---|
| Target Protein | NSP3 macrodomain | |
| Binding Affinity (Kd) | 4-(5-azaspiro[2.5]octan-5-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative: 12 µM | |
| Method | X-ray crystallography (1 Å resolution) |
Basic: What analytical techniques are essential for purity assessment of this compound?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and acetonitrile/water gradients .
- Chiral Chromatography : For enantiomeric excess determination if asymmetric synthesis is employed .
- Elemental Analysis : Confirm C, H, N, O composition (theoretical: C 66.11%, H 10.30%, N 11.01%, O 12.58%) .
Advanced: How can researchers optimize the synthetic yield of this compound derivatives?
Methodological Answer:
- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd, Ru) for intramolecular cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may require post-synthesis purification .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, as demonstrated for tert-butyl-protected analogs .
Q. Table 3: Yield Optimization Parameters
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 80–100°C | +25% |
| Catalyst (Pd/C) | 5 mol% | +30% |
| Reaction Time (MW) | 15 min | +40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
